4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine

Description

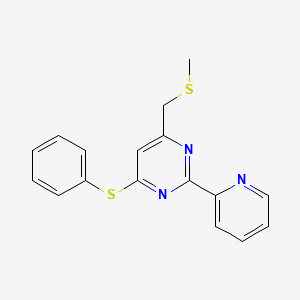

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine (molecular formula: C₁₈H₁₆N₂S₂, molar mass: 324.46 g/mol) is a pyrimidine derivative featuring a trifunctional substitution pattern:

- Position 4: A methylsulfanylmethyl (–CH₂–S–CH₃) group.

- Position 6: A phenylsulfanyl (–S–C₆H₅) substituent.

- Position 2: A 2-pyridinyl ring, introducing nitrogen-based aromaticity .

The compound is synthesized via nucleophilic substitution reactions, where methylsulfanyl and phenylsulfanyl groups are introduced to the pyrimidine core. Its structural complexity and sulfur-rich substituents make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination chemistry) .

Properties

IUPAC Name |

4-(methylsulfanylmethyl)-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S2/c1-21-12-13-11-16(22-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXWZUFJJXOZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the methylsulfanyl and phenylsulfanyl groups through nucleophilic substitution reactions. The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The phenylsulfanyl group can be reduced to a thiol.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.

- Reduction : The phenylsulfanyl group can be reduced to thiols.

- Substitution Reactions : The pyridinyl group can engage in electrophilic aromatic substitutions .

Biology

In biological research, this compound is being investigated as a probe for studying sulfur-containing biological processes. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential roles in enzyme inhibition and receptor modulation. Notably, it may interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Medicine

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is being explored for its potential as a therapeutic agent. Preliminary studies indicate:

- Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cell lines through caspase pathway activation. For instance, derivatives have demonstrated IC50 values around 12 µM against HeLa cells.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Apoptosis via mitochondrial pathway |

- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase, crucial for neurological functions, with reported inhibition percentages reaching up to 75% at an IC50 of 15 µM.

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 75 | 15 |

| Urease | 60 | 10 |

Industry

In industrial applications, the compound is utilized for developing new materials with specific electronic or optical properties. Its unique structural features can be tailored for applications in electronics and photonics, enhancing material performance .

Case Studies

- Antimicrobial Studies : Research on similar compounds has indicated significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection treatment.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

- Anticancer Research : A study evaluated the anticancer potential of related pyrimidine derivatives, revealing their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Mechanism of Action

The mechanism of action of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridinyl group can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects :

- The methylsulfanyl (–S–CH₃) group in the target compound is electron-donating, increasing pyrimidine ring electron density. In contrast, sulfonyl (–SO₂–) groups (e.g., in ) are electron-withdrawing, reducing ring reactivity in electrophilic substitutions .

- Chlorinated analogs () exhibit stronger electron-withdrawing effects, which may enhance binding to electron-deficient biological targets .

Biological Activity: Pyrimidines with phenylsulfanyl or thiophenyl groups () demonstrate antimicrobial and antioxidant activities due to sulfur’s role in redox cycling .

Crystallographic and Solubility Profiles :

- Compounds with hydroxyl groups () exhibit hydrogen-bonding networks, improving crystallinity but reducing membrane permeability .

- The target compound’s methylsulfanylmethyl group enhances lipophilicity, favoring blood-brain barrier penetration compared to polar analogs .

Synthetic Pathways :

- Most analogs (e.g., ) are synthesized via nucleophilic displacement of pyrimidine halides with thiols or amines. The target compound likely follows a similar route, substituting 2-chloropyrimidine with 2-pyridinyl and sulfur-based nucleophiles .

Biological Activity

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a complex structure, including sulfur-containing groups and a pyridinyl moiety, which may contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine

- CAS Number : 477886-23-0

- Molecular Formula : C17H15N3S2

- Molecular Weight : 325.45 g/mol

The biological activity of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is believed to involve:

- Covalent Bond Formation : The sulfur groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Binding Affinity : The pyridinyl group may enhance binding through π-π stacking interactions, improving the compound's affinity for molecular targets such as enzymes and receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. For example:

- Cell Line Studies : In vitro tests demonstrated that related compounds exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard agents like 5-Fluorouracil .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine | MCF-7 | TBD | Better than 5-FU |

| Compound X | A549 | TBD | Higher than standard |

Antimicrobial Activity

The compound has shown promise in antimicrobial tests against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this pyrimidine exhibited significant antimicrobial efficacy at concentrations as low as 200 μg/mL against E. coli and S. aureus .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Q & A

Q. What are the common synthetic routes for preparing 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Starting materials like 2-pyridinylpyrimidine cores react with methylsulfanyl and phenylsulfanyl groups under controlled conditions (e.g., anhydrous solvents, catalysts like KOH or NaH). Key steps include:

- Thiol-alkylation : Introducing sulfanyl groups via reaction of chlorinated intermediates (e.g., 4-chlorobenzyl chloride) with thiols.

- Purification : Recrystallization or column chromatography (silica gel, eluents like ethyl acetate/hexane) ensures >95% purity .

- Optimization : Reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 for thiol:chloride) are critical to minimize byproducts like sulfoxides .

Q. How is the structural integrity of this compound validated in academic research?

Methodological validation combines:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm, pyridinyl aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 356.08) .

- X-ray crystallography : Resolves bond angles and dihedral angles between pyrimidine and aromatic rings, revealing intramolecular interactions (e.g., C–H⋯S hydrogen bonds) .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values. Sulfanyl groups enhance membrane permeability, causing cell lysis .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) establish IC values, ensuring selectivity over mammalian cells .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR involves systematic variation of substituents:

- Methylsulfanyl vs. phenylsulfanyl : Replacing methyl with bulkier groups (e.g., 4-chlorophenyl) increases hydrophobicity, enhancing antimicrobial potency but potentially reducing solubility .

- Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 2-position improves binding to microbial enzymes like dihydrofolate reductase .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, prioritizing derivatives for synthesis .

Q. What crystallographic insights explain its intermolecular interactions?

Single-crystal X-ray analysis reveals:

- Planarity : The pyrimidine core and adjacent aromatic rings form dihedral angles (e.g., 29.41°–77.81°), influencing packing efficiency .

- Hydrogen bonding : Bifurcated N–H⋯O and C–H⋯S bonds stabilize dimeric structures, critical for crystal lattice stability .

- C–H⋯π interactions : Weak interactions between phenyl rings and heterocycles contribute to supramolecular assembly .

Q. How can contradictions in reported biological data (e.g., antimicrobial efficacy) be resolved?

Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab differences.

- Structural impurities : Use HPLC (>99% purity) to eliminate confounding effects from byproducts like sulfones .

- Strain specificity : Test across diverse microbial strains (e.g., drug-resistant P. aeruginosa) to identify spectrum limitations .

Q. What computational methods predict its reactivity and regioselectivity in synthesis?

- Density Functional Theory (DFT) : Calculates activation energies for sulfanyl group substitution, identifying kinetically favored positions (e.g., C4 over C6) .

- Reaction path sampling : ICReDD’s quantum chemical workflows optimize conditions (e.g., solvent polarity, catalysts) to bypass low-yield intermediates .

Q. What challenges arise in achieving regioselective functionalization of the pyrimidine core?

- Competing sites : C4 and C6 positions exhibit similar reactivity. Use directing groups (e.g., amino at C2) to bias substitution .

- Steric effects : Bulky reactants (e.g., 2,4-dichlorobenzyl chloride) favor less hindered positions. Monitor via H NMR kinetics .

Q. How is compound stability assessed under experimental storage conditions?

- Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light for 4 weeks. Analyze via HPLC for decomposition products (e.g., sulfoxides) .

- pH stability : Test solubility in buffered solutions (pH 1–10); instability in acidic conditions suggests protonation-driven degradation .

Q. What strategies elucidate multi-target interactions in complex biological systems?

- Proteomic profiling : SILAC-based mass spectrometry identifies binding partners in microbial lysates .

- Network pharmacology : Construct interaction maps (Cytoscape) linking compound targets (e.g., kinases, proteases) to pathways like quorum sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.